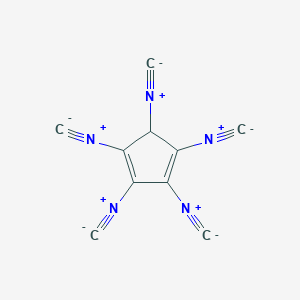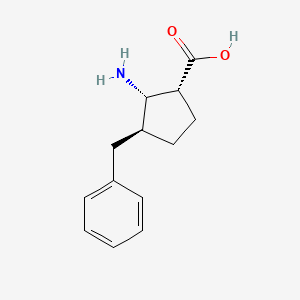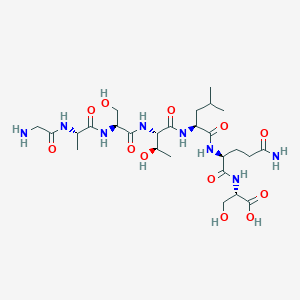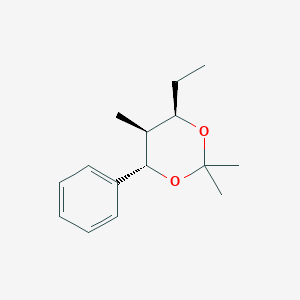![molecular formula C19H11ClF3IN2O B14221005 N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}-2-iodobenzamide CAS No. 824952-56-9](/img/structure/B14221005.png)
N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}-2-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}-2-iodobenzamide is a complex organic compound that features a combination of halogenated pyridine and benzamide structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}-2-iodobenzamide typically involves multiple steps, starting with the preparation of the halogenated pyridine and benzamide precursors. One common route includes:
Coupling Reaction: The halogenated pyridine is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}-2-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized compounds.
Applications De Recherche Scientifique
N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}-2-iodobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The halogenated pyridine moiety can enhance binding affinity and specificity, while the benzamide structure can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another halogenated pyridine with similar properties.
N-[2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethyl]-2-iodobenzamide: A structurally related compound with slight variations in the substituents.
Uniqueness
N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}-2-iodobenzamide is unique due to its specific combination of halogenated pyridine and benzamide structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields.
Propriétés
Numéro CAS |
824952-56-9 |
|---|---|
Formule moléculaire |
C19H11ClF3IN2O |
Poids moléculaire |
502.7 g/mol |
Nom IUPAC |
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl]-2-iodobenzamide |
InChI |
InChI=1S/C19H11ClF3IN2O/c20-14-9-11(19(21,22)23)10-25-17(14)13-6-2-4-8-16(13)26-18(27)12-5-1-3-7-15(12)24/h1-10H,(H,26,27) |
Clé InChI |
JHKIFMASEOADLP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)NC(=O)C3=CC=CC=C3I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane](/img/structure/B14220931.png)


![4-[(E)-Phenyldiazenyl]-2,2'-bipyridine](/img/structure/B14220941.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14220947.png)

![Carbamic acid, [2-[(4-chlorophenyl)thio]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B14220963.png)
![{[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14220968.png)

![Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-](/img/structure/B14220976.png)


![2-({2-[(Pyridin-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14221013.png)
![3-(4-Methylbenzene-1-sulfonyl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B14221020.png)
